![molecular formula C14H18N2O3 B1404752 methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate CAS No. 944261-89-6](/img/structure/B1404752.png)
methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate
Overview
Description
Methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It is a potent psychostimulant that has been found to have a high potential for abuse and addiction. MDPV has been the subject of extensive research in recent years due to its potential as a treatment for various medical conditions.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Research indicates that derivatives of methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate have been used in the synthesis of various heterocyclic systems. For instance, Selič et al. (1997) utilized methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, Pizzioli et al. (1998) synthesized multifunctional compounds from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate for the preparation of various polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Antimicrobial Activity
Gein et al. (2020) explored the antimicrobial activity of a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts. They noted significant antimicrobial properties in these compounds (Gein et al., 2020).
Photophysical Characteristics
Asiri et al. (2015) investigated the photophysical characteristics of a related fluorophore, highlighting its potential application in organic photo emitting diodes due to its strong green emission (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).
Preparation of Fluorescent Polystyrene
Zhou et al. (2014) used a derivative of methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate in the atom transfer radical polymerization of styrene. This process resulted in end-functionalized polystyrene with strong green-light emission, suggesting applications in the field of material science (Zhou, Gu, Youhao, Li, Xu, Zhang, & Lu, 2014).
properties
IUPAC Name |
methyl (Z)-2-acetamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-9H,1-4H3,(H,15,17)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHVBCDMGWCKW-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)

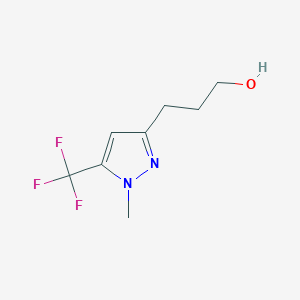

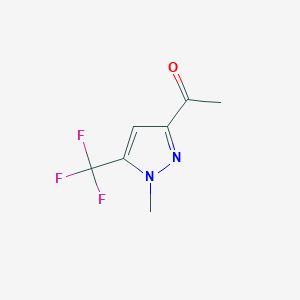
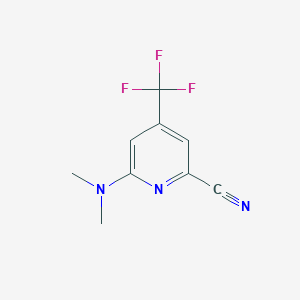
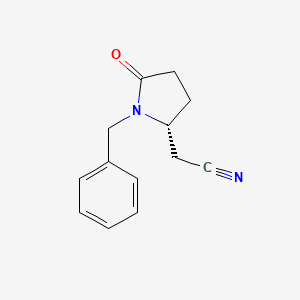
![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
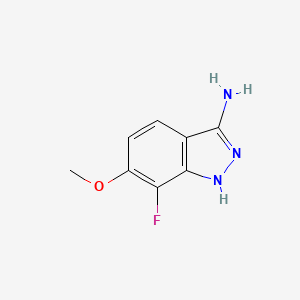

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
